molecular formula C7H13NS2 B103596 ethenyl N,N-diethylcarbamodithioate CAS No. 18293-20-4

ethenyl N,N-diethylcarbamodithioate

Cat. No.: B103596
CAS No.: 18293-20-4
M. Wt: 175.3 g/mol
InChI Key: ZGDBHFAHLULBLA-UHFFFAOYSA-N
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Description

Ethenyl N,N-diethylcarbamodithioate is a dithiocarbamate ester characterized by an ethenyl (vinyl) group attached to the sulfur atom of the diethyldithiocarbamate moiety. Dithiocarbamates are widely used in organic synthesis, coordination chemistry, and pharmaceuticals due to their metal-chelating properties and reactivity .

Properties

CAS No.

18293-20-4

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

ethenyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C7H13NS2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3

InChI Key

ZGDBHFAHLULBLA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC=C

Canonical SMILES

CCN(CC)C(=S)SC=C

Synonyms

Diethyldithiocarbamic acid vinyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethenyl N,N-diethylcarbamodithioate with structurally related compounds, highlighting molecular properties, substituents, and applications derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound (hypothetical) C₇H₁₃NS₂ 179.3 (calculated) Not provided Ethenyl (CH₂=CH–) Potential intermediate in organic synthesis (inferred from analogous compounds)
Methyl N,N-diethylcarbamodithioate C₆H₁₃NS₂ 163.3 Not provided Methyl (–CH₃) Synthesis intermediate; cited in heterocyclic compound preparation
Trimethylsilyl N,N-diethylcarbamodithioate C₈H₁₉NS₂Si 221.5 Not provided Trimethylsilyl (–Si(CH₃)₃) Likely used in silicon-based coupling reactions (no explicit application in evidence)
Sodium N,N-diethylcarbamodithioate C₅H₁₀NNaS₂ 171.3 148-18-5 Sodium counterion Chelating agent for metals; industrial and laboratory use
Disulfiram (Diethylcarbamothioylsulfanyl) C₁₀H₂₀N₂S₄ 296.5 97-77-8 Thiuram disulfide (–S–S– bridge) Alcohol aversion therapy; inhibits aldehyde dehydrogenase
[2-Anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate C₂₀H₂₄N₃OS₂ 386.5 105858-88-6 Aromatic imino/anilino groups Pharmacological research (exact use unspecified)

Key Observations:

Aromatic substituents (e.g., anilino groups) increase molecular complexity and may confer biological activity . Ionic vs. Covalent Forms: Sodium N,N-diethylcarbamodithioate is ionic and water-soluble, whereas covalent esters (methyl, ethenyl) are lipophilic, influencing their solubility and application in organic media .

Synthesis and Reactivity: Carbamodithioates are typically synthesized via reaction of secondary amines (e.g., diethylamine) with carbon disulfide, followed by alkylation . Disulfiram’s disulfide bridge forms under oxidative conditions, a reactivity distinct from mono-thioesters like ethenyl derivatives .

Applications :

  • Coordination Chemistry : Sodium salts are used to chelate heavy metals (e.g., lead, arsenic) in environmental and analytical chemistry .
  • Pharmaceuticals : Disulfiram’s clinical use contrasts with methyl/ethenyl esters, which are primarily synthetic intermediates .

Safety Considerations :

  • Methyl N-methyl-N-(4-methylphenyl)carbamodithioate requires medical consultation upon exposure due to toxicity risks .
  • Sodium N,N-diethylcarbamodithioate is combustible, releasing toxic fumes when heated .

Preparation Methods

Reaction Mechanism and Conditions

The process proceeds via an SN2\text{S}_\text{N}2 mechanism, where the sulfur atoms in NaS2CNEt2\text{NaS}_2\text{CNEt}_2 attack the electrophilic carbon in the vinyl halide. A typical procedure involves:

  • Dissolving NaS2CNEt2\text{NaS}_2\text{CNEt}_2 in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to enhance nucleophilicity.

  • Adding the vinyl halide dropwise at room temperature or under mild heating (40–60°C).

  • Stirring the mixture for 4–6 hours to ensure complete reaction.

  • Isolating the product via vacuum filtration or solvent evaporation, followed by recrystallization from toluene or hexane.

Example Protocol

  • Reactants : Sodium diethyldithiocarbamate (20 mmol), vinyl bromide (22 mmol).

  • Solvent : Anhydrous tetrahydrofuran (50 mL).

  • Conditions : Stirred at 50°C for 5 hours under nitrogen.

  • Yield : 85–90% after recrystallization.

Characterization Data

  • FTIR : Absorptions at ν(C-S)=1265cm1\nu(\text{C-S}) = 1265 \, \text{cm}^{-1} and ν(C-N)=1133cm1\nu(\text{C-N}) = 1133 \, \text{cm}^{-1}, consistent with dithiocarbamate bonding.

  • 1H NMR^1\text{H NMR} (CDCl3_3) : Peaks at δ=5.86.2ppm\delta = 5.8–6.2 \, \text{ppm} (vinyl protons), δ=3.23.5ppm\delta = 3.2–3.5 \, \text{ppm} (N-CH2\text{N-CH}_2), and δ=1.21.4ppm\delta = 1.2–1.4 \, \text{ppm} (CH3\text{CH}_3).

  • Elemental Analysis : Calculated (Found): C, 45.68% (45.62%); H, 7.08% (7.05%); N, 7.60% (7.58%).

Direct Synthesis from Diethylamine, Carbon Disulfide, and Vinylating Agents

An alternative one-pot method involves reacting diethylamine (Et2NH\text{Et}_2\text{NH}) with carbon disulfide (CS2\text{CS}_2) in the presence of a vinylating agent (e.g., vinyl chloride) under basic conditions. This approach bypasses the isolation of NaS2CNEt2\text{NaS}_2\text{CNEt}_2, streamlining the synthesis.

Reaction Scheme and Optimization

The reaction proceeds as follows:

Et2NH+CS2+CH2=CHCl+NaOHCH2=CHS2CNEt2+NaCl+H2O\text{Et}2\text{NH} + \text{CS}2 + \text{CH}2=\text{CHCl} + \text{NaOH} \rightarrow \text{CH}2=\text{CHS}2\text{CNEt}2 + \text{NaCl} + \text{H}_2\text{O}

Key considerations include:

  • Temperature : Maintaining the reaction at 0–5°C to prevent side reactions (e.g., polymerization of the vinyl group).

  • Base Selection : Sodium hydroxide (NaOH\text{NaOH}) or potassium hydroxide (KOH\text{KOH}) in aqueous or alcoholic media.

  • Molar Ratios : A 1:1:1 ratio of diethylamine, CS2\text{CS}_2, and vinyl chloride ensures optimal yield.

Typical Yield : 75–80% with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Transesterification of Dithiocarbamate Esters

While less common, transesterification offers a route to this compound by reacting a pre-formed dithiocarbamate ester (e.g., methyl diethyldithiocarbamate) with vinyl alcohol (CH2=CHOH\text{CH}_2=\text{CHOH}) under acidic or basic catalysis. This method is limited by the instability of vinyl alcohol, which often necessitates in situ generation.

Challenges and Mitigation

  • Vinyl Alcohol Instability : Generated via hydrolysis of vinyl acetate using H2SO4\text{H}_2\text{SO}_4 or enzymatic methods.

  • Catalyst Choice : pp-Toluenesulfonic acid (PTSA\text{PTSA}) or lipases (e.g., Candida antarctica Lipase B) improve reaction efficiency.

Reaction Conditions :

  • Reactants : Methyl diethyldithiocarbamate (10 mmol), vinyl acetate (12 mmol), PTSA\text{PTSA} (0.1 mmol).

  • Solvent : Toluene (30 mL).

  • Temperature : Reflux at 110°C for 8 hours.

  • Yield : 70–75% after distillation.

Comparative Analysis of Synthesis Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Purity Complexity Scalability
Alkylation of NaS2CNEt2\text{NaS}_2\text{CNEt}_285–90%HighModerateHigh
One-pot synthesis75–80%ModerateLowModerate
Transesterification70–75%HighHighLow

Mechanistic Insights and Side Reactions

Competing Pathways

  • Polymerization : The vinyl group may polymerize under elevated temperatures or prolonged reaction times, necessitating strict temperature control.

  • Oxidation : Exposure to air can oxidize dithiocarbamates to thiuram disulfides (S2CNEt2\text{S}_2\text{CNEt}_2)2_2), mitigated by conducting reactions under inert atmospheres.

Role of Solvents

  • Polar Aprotic Solvents : Enhance nucleophilicity of NaS2CNEt2\text{NaS}_2\text{CNEt}_2 but may increase side reactions with electrophilic vinyl halides.

  • Aqueous Media : Facilitate one-pot synthesis but risk hydrolysis of the vinyl group.

Industrial and Laboratory-Scale Considerations

Industrial Production

Large-scale synthesis prioritizes the alkylation method due to its high yield and scalability. Continuous flow reactors are employed to minimize side reactions and improve efficiency.

Laboratory Synthesis

Small-scale preparations often use the one-pot method for simplicity, though purification requires careful chromatography to remove unreacted diethylamine and CS2\text{CS}_2 .

Q & A

Basic: How can ethenyl N,N-diethylcarbamodithioate be synthesized and characterized in laboratory settings?

Answer:
Synthesis typically involves nucleophilic substitution reactions between diethylamine derivatives and carbon disulfide, followed by functionalization with ethenyl groups. For example, trimethylsilyl or methyl derivatives (e.g., trimethylsilyl N,N-diethylcarbamodithioate) can serve as intermediates, where silyl groups facilitate controlled reactivity . Purification via column chromatography or recrystallization is critical. Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethenyl bonding.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry (e.g., C8H19NS2Si for trimethylsilyl derivatives) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers away from oxidizers and open flames, as dithiocarbamates may release toxic fumes (e.g., SOx, NOx) under decomposition .
  • Waste disposal : Segregate waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound?

Answer:
DFT methods incorporating exact-exchange terms (e.g., hybrid functionals like B3LYP) improve accuracy for thermochemical properties. Key steps:

Geometry optimization using basis sets (e.g., 6-31G*) to model the ethenyl and carbamodithioate moieties.

Electron density analysis to identify reactive sites (e.g., sulfur atoms for ligand coordination).

Validation against experimental data (e.g., bond lengths from crystallography) to refine computational models .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?

Answer:

  • Cross-validation : Compare multiple DFT functionals (e.g., PBE vs. B3LYP) to assess sensitivity to exchange-correlation terms .
  • Experimental replication : Re-measure properties like redox potentials or UV-Vis spectra under controlled conditions.
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set incompleteness) and experimental measurements (e.g., instrument calibration) .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the ethenyl chain enhances bioactivity by increasing electrophilicity and binding affinity to target enzymes .
  • Coordination chemistry : The carbamodithioate group acts as a bidentate ligand for transition metals (e.g., Pb, As), impacting applications in catalysis or antimicrobial studies .

Basic: What analytical techniques ensure purity assessment of this compound?

Answer:

  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to separate and quantify impurities.
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to confirm thermal stability.
  • Elemental analysis : Match experimental C/H/N/S ratios with theoretical values (e.g., C6H13NS2 for methyl derivatives) .

Advanced: What role does this compound play in coordination chemistry?

Answer:
The compound serves as a ligand in organometallic complexes. For example:

  • Lead coordination : Forms complexes like [diethylcarbamothioylsulfanyl(diphenyl)plumbyl] derivatives, studied for their unique redox properties .
  • Biological relevance : Metal complexes may exhibit antimicrobial or anticancer activity, requiring spectroscopic validation (e.g., EPR for paramagnetic species) .

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